molecular formula C10H10BrNO2 B13548126 2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile

2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile

Cat. No.: B13548126
M. Wt: 256.10 g/mol
InChI Key: YEGPNYDFMRHOMH-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10BrNO2 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile typically involves the bromination of 2,3-dimethoxybenzoic acid, followed by the conversion of the resulting 5-bromo-2,3-dimethoxybenzoic acid to the corresponding acetonitrile derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as chloroform or acetone under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding acids or alcohols.

Scientific Research Applications

2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile
  • 2-(2-Bromo-5-methoxyphenyl)acetonitrile
  • 2-(2-Bromo-4-fluorophenyl)acetonitrile

Uniqueness

2-(5-Bromo-2,3-dimethoxyphenyl)acetonitrile is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to its analogs .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

2-(5-bromo-2,3-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H10BrNO2/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2/h5-6H,3H2,1-2H3

InChI Key

YEGPNYDFMRHOMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CC#N)Br

Origin of Product

United States

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